(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride
CAS No.: 1461689-25-7
Cat. No.: VC2740325
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461689-25-7 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | SPTZTHGCEZROPI-FVGYRXGTSA-N |
| Isomeric SMILES | C[C@@H](C1=CC2=C(CCCC2)C=C1)N.Cl |
| SMILES | CC(C1=CC2=C(CCCC2)C=C1)N.Cl |
| Canonical SMILES | CC(C1=CC2=C(CCCC2)C=C1)N.Cl |
Introduction
Chemical Identity and Structural Information
Basic Identifiers
| Parameter | Information |
|---|---|
| CAS Number | 1461689-25-7 |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine;hydrochloride |
| MDL Number | MFCD26407670 |
| PubChem CID | 75480836 |
The compound consists of a tetrahydronaphthalene moiety (a partially hydrogenated naphthalene) with an ethylamine group attached at the 2-position . The "S" designation in the name indicates the absolute stereochemistry at the chiral carbon, which is significant for its potential biological activities and interactions .
Structural Representation
The molecular structure can be represented through various notation systems that encode its connectivity and stereochemistry:
| Notation Type | Representation |
|---|---|
| SMILES | CC@@HN.Cl |
| InChI | InChI=1S/C12H17N.ClH/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11;/h6-9H,2-5,13H2,1H3;1H/t9-;/m0./s1 |
| InChIKey | SPTZTHGCEZROPI-FVGYRXGTSA-N |
These notations are machine-readable representations that encode the compound's structure, including connectivity patterns and stereochemical information . The InChI string particularly details the arrangement of atoms, bonds, and stereochemistry, while the InChIKey provides a condensed, fixed-length identifier derived from the InChI.
Physical and Chemical Properties
Basic Physical Properties
The physical properties of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride are important for understanding its behavior in various environments and for developing methods for its handling and analysis.
| Property | Value |
|---|---|
| Physical State | Solid (at standard conditions) |
| Molecular Weight | 211.73 g/mol |
| Hydrogen Bond Donors | 3 (including NH₂ and HCl) |
| Hydrogen Bond Acceptors | 1 (amine nitrogen) |
As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form, which is advantageous for biological applications where aqueous solubility is required.
Predicted Collision Cross Section Data
Mass spectrometry analysis often utilizes collision cross section (CCS) measurements to characterize compounds. Predicted CCS values for various adducts of the parent compound (free base) are provided below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 176.14338 | 139.2 |
| [M+Na]⁺ | 198.12532 | 151.3 |
| [M+NH₄]⁺ | 193.16992 | 149.5 |
| [M+K]⁺ | 214.09926 | 143.9 |
| [M-H]⁻ | 174.12882 | 143.4 |
| [M+Na-2H]⁻ | 196.11077 | 145.7 |
| [M]⁺ | 175.13555 | 142.1 |
| [M]⁻ | 175.13665 | 142.1 |
These predicted values are useful for analytical method development, particularly for mass spectrometry-based identification and quantification techniques .
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride typically involves multiple steps, beginning with appropriate tetrahydronaphthalene derivatives.
A common synthetic pathway involves:
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Preparation of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone (a ketone precursor)
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Stereoselective reduction or reductive amination to obtain the chiral amine
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Salt formation with hydrogen chloride to produce the hydrochloride salt
The stereoselectivity in the reduction step is crucial for obtaining the desired (S) enantiomer, which can be achieved through the use of chiral catalysts or reagents, or through resolution of racemic mixtures.
Structural Characterization
Spectroscopic Analysis
Characterization of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and purity of the compound
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups, particularly the amine and hydrochloride features
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X-ray Crystallography: Determines absolute configuration of the stereogenic center in crystalline samples
Chiral Analysis
The enantiomeric purity of the compound is crucial for its potential biological applications. Methods for determining enantiomeric excess include:
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Chiral HPLC or GC analysis
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Polarimetry to measure optical rotation
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NMR with chiral shift reagents
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Circular dichroism spectroscopy
These techniques ensure the stereochemical integrity of the compound, which is essential for many applications .
Biological Activity and Applications
Research Applications
The compound has potential uses in various research contexts:
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As a building block in the synthesis of more complex molecules
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As a pharmacological tool compound for studying specific biological pathways
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In structure-activity relationship studies for drug development
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As a chiral auxiliary or reagent in asymmetric synthesis
Chemical Reactivity
Typical Reactions
As a primary amine hydrochloride, (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride can participate in numerous reactions:
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Formation of amides via reaction with acyl chlorides or anhydrides
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Reductive alkylation to form secondary or tertiary amines
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Conversion to diazonium salts followed by various transformations
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Schiff base formation with aldehydes and ketones
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Coordination with transition metals through the amine group
The hydrochloride salt generally requires neutralization to the free base form before many of these reactions, typically using a base such as sodium hydroxide, potassium carbonate, or triethylamine.
Stability Considerations
Understanding the stability profile of the compound is important for its storage and handling:
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The hydrochloride salt form generally provides enhanced stability compared to the free base
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Protection from light, moisture, and oxygen may be necessary to prevent degradation
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Temperature control during storage is advisable to maintain chemical integrity
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The compound likely exhibits good stability under standard laboratory conditions when properly stored
Analytical Methods
Identification Techniques
Various analytical methods can be employed for the identification and purity assessment of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine hydrochloride:
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HPLC with UV detection for purity determination
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GC-MS for structural confirmation
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NMR spectroscopy for structural elucidation
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Elemental analysis for composition verification
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Melting point determination for physical characterization
Quantitative Analysis
Quantification methods typically include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume